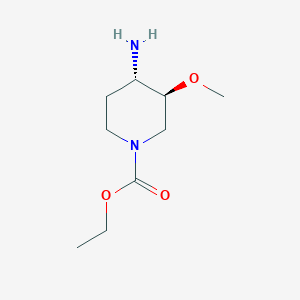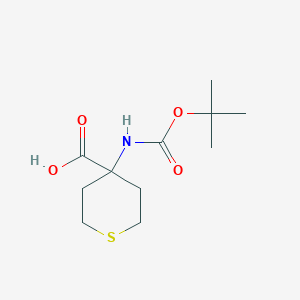
3,5-二氯-4-(1,1,2,2-四氟乙氧基)苯胺
描述
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is a chemical compound that serves as a key intermediate in the synthesis of hexaflumuron, a benzoylphenylurea insecticide. Hexaflumuron is known for its ability to inhibit chitin synthesis in target pests, leading to their death or infertility. This compound is of significant interest due to its role in producing insecticides with broad-spectrum activity and low toxicity to mammals .
科学研究应用
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is primarily used in the synthesis of hexaflumuron, which has applications in:
Agriculture: As an insecticide, hexaflumuron is used to control a wide range of pests in crops.
Public Health: It is employed in pest control programs to reduce the spread of insect-borne diseases.
Industrial Chemistry: The compound’s unique chemical properties make it useful in various chemical synthesis processes.
作用机制
Target of Action
The primary target of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is the chitin synthesis pathway in insects . This compound is a key intermediate in the synthesis of Hexaflumuron , a benzoylphenylurea insecticide . Hexaflumuron inhibits the synthesis of chitin, a critical component of the insect exoskeleton .
Mode of Action
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, as part of Hexaflumuron, acts by inhibiting the synthesis of chitin . This inhibition disrupts the normal molting process of insects, leading to their death or infertility .
Biochemical Pathways
The compound affects the chitin synthesis pathway in insects . Chitin is a crucial component of the insect exoskeleton, and its disruption leads to defects in the molting process, resulting in the death or infertility of the insect .
Result of Action
The result of the action of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, as part of Hexaflumuron, is the disruption of the normal molting process in insects . This disruption leads to the death or infertility of the insects, making it an effective insecticide .
生化分析
Biochemical Properties
As a key intermediate in the synthesis of Hexaflumuron , it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of chitin .
Cellular Effects
Given its role in the synthesis of Hexaflumuron , it may influence cell function by affecting chitin synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Several synthetic routes have been reported for the preparation of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline:
Route A: Starting from 2,6-dichloronitrobenzene, the compound is synthesized through a five-step process with an overall yield of approximately 62%.
Route B: Using 3,4,5-trichloronitrobenzene as the starting material, the compound is prepared in three steps with an overall yield of around 64%.
Route C: Starting from 4-nitroaniline, the compound is synthesized through a four-step process with an overall yield of 67%.
Industrial Production Methods
An improved industrial method involves a one-pot process with catalytic hydrogenation and Bamberger rearrangement, followed by a greener addition reaction in a continuous flow reactor. This method achieves a higher overall yield of 74% and a purity of 99.7%, with fewer reaction steps and reduced environmental impact .
化学反应分析
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Catalytic hydrogenation is used in its synthesis, indicating its susceptibility to reduction reactions.
Substitution: The presence of chloro and fluoro groups makes it a candidate for nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Similar compounds include other benzoylphenylurea insecticides such as diflubenzuron and lufenuron. Compared to these compounds, 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline offers:
Higher Selectivity: It is more selective in targeting specific pests.
Lower Toxicity: It has a lower toxicity profile for mammals.
Improved Environmental Impact: The synthesis process is designed to be more environmentally friendly.
List of Similar Compounds
- Diflubenzuron
- Lufenuron
- Chlorfluazuron
属性
IUPAC Name |
3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F4NO/c9-4-1-3(15)2-5(10)6(4)16-8(13,14)7(11)12/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPDPVQPKLVDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(C(F)F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420176 | |
| Record name | 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104147-32-2 | |
| Record name | 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104147-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-amino-(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104147322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-4-amino-(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)-benzenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline important in chemical synthesis?
A1: 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline serves as a crucial intermediate in the production of Hexaflumuron []. Hexaflumuron is a widely used insecticide, particularly effective against termites and other destructive insects. The development of an efficient and practical synthesis route for this intermediate, as described in the paper, has significant implications for the cost-effective production of Hexaflumuron.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


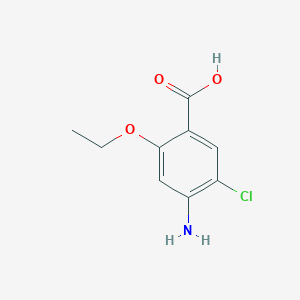
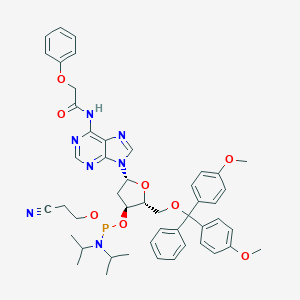
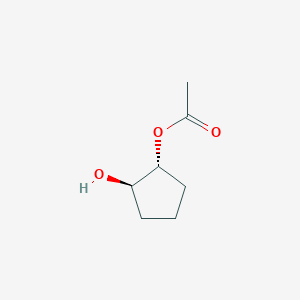
![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)

![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)
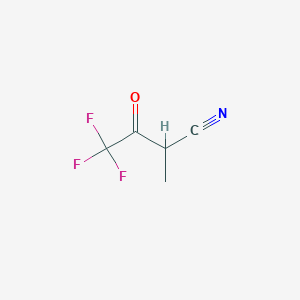
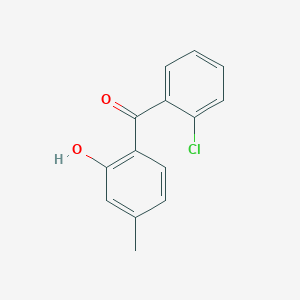

![[1,3]Dioxolo[4',5':4,5]benzo[1,2-d]isoxazole](/img/structure/B26328.png)

